3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole
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Overview
Description
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is a heterocyclic compound that combines the structural features of pyrimidine and isoxazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced by reacting the pyrimidine derivative with methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization of the intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]thiazole: Similar structure but with a thiazole ring instead of an isoxazole ring.
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.
Uniqueness
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is unique due to the presence of both pyrimidine and isoxazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
918870-25-4 |
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Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-(2-methylsulfanylpyrimidin-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-13-7-6-9(14-12)11-8-4-2-3-5-10(8)16-15-11/h2-7H,1H3 |
InChI Key |
ZFGXRJUOJVRJTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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